2-(4-Bromo-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one
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Overview
Description
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-OL is a chemical compound with the molecular formula C12H11BrN2OS It is known for its unique structure, which includes a bromophenyl group and a methylsulfanyl group attached to a pyrimidin-4-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-OL typically involves the reaction of 4-bromobenzyl chloride with 6-methyl-2-thiouracil in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-OL involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chlorophenyl)Methyl]Sulfanyl}-6-Methylpyrimidin-4-OL
- 2-{[(4-Fluorophenyl)Methyl]Sulfanyl}-6-Methylpyrimidin-4-OL
- 2-{[(4-Methylphenyl)Methyl]Sulfanyl}-6-Methylpyrimidin-4-OL
Uniqueness
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-OL is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not facilitate. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H11BrN2OS |
---|---|
Molecular Weight |
311.20 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11BrN2OS/c1-8-6-11(16)15-12(14-8)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16) |
InChI Key |
RSKAHSYQDPWGIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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